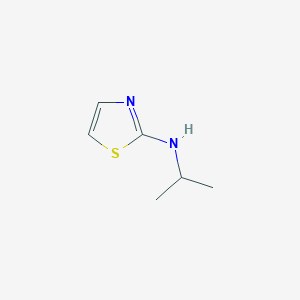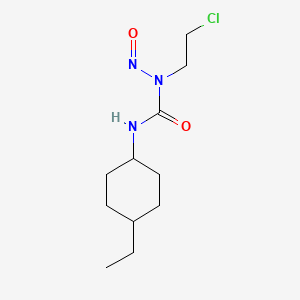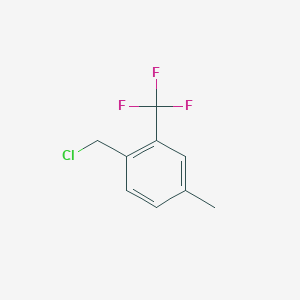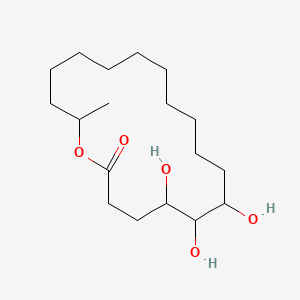
Oxacyclooctadecan-2-one, 5,6,7-trihydroxy-18-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one is a complex organic compound with the molecular formula C18H34O5. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a cyclic ether.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one typically involves multi-step organic reactionsSpecific reagents and catalysts are used to ensure the selective addition of functional groups at the desired positions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of functional groups on chemical reactivity.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of its antioxidant properties.
作用机制
The mechanism by which 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
相似化合物的比较
Similar Compounds
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one: Unique due to its specific arrangement of hydroxyl groups and cyclic ether structure.
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-3-one: Similar structure but with a different position of the carbonyl group.
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-4-one: Another similar compound with variations in functional group positions.
Uniqueness
The uniqueness of 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
52461-08-2 |
|---|---|
分子式 |
C18H34O5 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
5,6,7-trihydroxy-18-methyl-oxacyclooctadecan-2-one |
InChI |
InChI=1S/C18H34O5/c1-14-10-8-6-4-2-3-5-7-9-11-15(19)18(22)16(20)12-13-17(21)23-14/h14-16,18-20,22H,2-13H2,1H3 |
InChI 键 |
DMJJBRBTLBZJOL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCCCCCCCC(C(C(CCC(=O)O1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



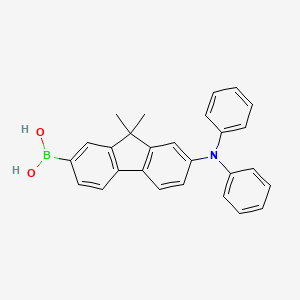
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
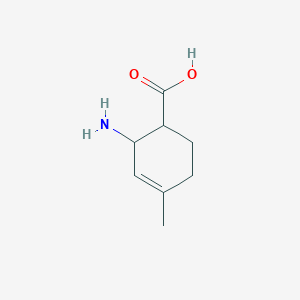



![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
